1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)-
Description
1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- is an organic compound with a pyrrole ring substituted at the 2-position with a carboxaldehyde group and at the 1-position with a hydroxymethyl group
Properties
IUPAC Name |
1-(hydroxymethyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-6-2-1-3-7(6)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZAKLAGPQJGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the condensation of pyrrole with formaldehyde under acidic conditions. The reaction typically requires a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1H-Pyrrole-2-carboxylic acid.
Reduction: Formation of 1H-Pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the reactive carboxaldehyde and hydroxymethyl groups, which can undergo nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1H-Pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxaldehyde group, leading to different reactivity and applications.
1H-Pyrrole-2-methanol: Contains a hydroxymethyl group but lacks the carboxaldehyde group, resulting in different chemical properties
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-(hydroxymethyl)- is unique due to the presence of both the carboxaldehyde and hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
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